5-fluoro-N-(2-methoxyethyl)-2-(1H-pyrrol-1-yl)benzamide
Description
5-Fluoro-N-(2-methoxyethyl)-2-(1H-pyrrol-1-yl)benzamide is a synthetic benzamide derivative characterized by a fluorine substituent at the 5-position of the benzene ring, a methoxyethyl group attached to the amide nitrogen, and a 1H-pyrrol-1-yl moiety at the 2-position. The fluorine atom likely enhances metabolic stability and modulates electronic properties, while the methoxyethyl chain may improve solubility compared to bulkier alkyl substituents . The pyrrole ring at the 2-position contributes to π-π stacking interactions, a feature common in kinase inhibitors and receptor-targeting agents .
Properties
Molecular Formula |
C14H15FN2O2 |
|---|---|
Molecular Weight |
262.28 g/mol |
IUPAC Name |
5-fluoro-N-(2-methoxyethyl)-2-pyrrol-1-ylbenzamide |
InChI |
InChI=1S/C14H15FN2O2/c1-19-9-6-16-14(18)12-10-11(15)4-5-13(12)17-7-2-3-8-17/h2-5,7-8,10H,6,9H2,1H3,(H,16,18) |
InChI Key |
QFPWRHHYOCHLEF-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=C(C=CC(=C1)F)N2C=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-fluoro-N-(2-methoxyethyl)-2-(1H-pyrrol-1-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group at the desired position.
Reduction: The nitro group is reduced to an amine group.
Fluorination: The amine group is then fluorinated to introduce the fluorine atom at the 5th position.
Amidation: The resulting compound undergoes amidation with 2-methoxyethylamine to form the final product.
Industrial Production Methods: Industrial production of 5-fluoro-N-(2-methoxyethyl)-2-(1H-pyrrol-1-yl)benzamide may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, where the pyrrole ring or the methoxyethyl group may be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, leading to the formation of amine derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the pyrrole ring or methoxyethyl group.
Reduction Products: Amine derivatives of the benzamide moiety.
Substitution Products: Compounds with nucleophiles replacing the fluorine atom.
Scientific Research Applications
Chemistry: In chemistry, 5-fluoro-N-(2-methoxyethyl)-2-(1H-pyrrol-1-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biological pathways and mechanisms.
Medicine: In medicinal chemistry, 5-fluoro-N-(2-methoxyethyl)-2-(1H-pyrrol-1-yl)benzamide is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-fluoro-N-(2-methoxyethyl)-2-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. The fluorine atom and the pyrrole ring may play a crucial role in binding to target proteins or enzymes, modulating their activity. The methoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its distribution within biological systems.
Comparison with Similar Compounds
Key Observations :
- Tetrazole vs.
- Benzimidazole Chain : The pentyl-benzimidazole substituent in introduces a rigid, planar structure that may improve binding to hydrophobic pockets but could limit solubility.
- Triazolopyridine and Cyclohexyl Groups : The patent compound features a bulky triazolopyridine moiety, which likely targets kinase ATP-binding sites, while the cyclohexylethoxy group may enhance lipophilicity (logP >3).
- Nitrothiazole in Nitazoxanide : The nitro group in is redox-active, contributing to antiparasitic activity via interference with electron transport chains—a mechanism absent in the target compound.
Physicochemical Properties (Inferred)
- Solubility : The methoxyethyl group in the target compound likely confers better aqueous solubility (>50 μM) compared to the pentyl-benzimidazole chain in (<10 μM) or the cyclohexyl group in .
- logP : Estimated logP values range from ~2.5 (target compound) to >4.0 (EP 3532474B1 compound ), influenced by fluorine’s electronegativity and substituent hydrophobicity.
- Metabolic Stability : The fluorine atom and methoxyethyl chain in the target compound may reduce oxidative metabolism compared to nitazoxanide’s nitro-thiazole system .
Biological Activity
5-Fluoro-N-(2-methoxyethyl)-2-(1H-pyrrol-1-yl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article examines its structural properties, biological mechanisms, and relevant research findings.
Structural Overview
The molecular formula of 5-fluoro-N-(2-methoxyethyl)-2-(1H-pyrrol-1-yl)benzamide is with a molecular weight of 262.28 g/mol. The presence of a fluorine atom, methoxyethyl group, and pyrrole moiety contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅FN₂O₂ |
| Molecular Weight | 262.28 g/mol |
| CAS Number | 1144487-56-8 |
Biological Mechanisms
Research indicates that compounds with similar structures may interact with various biological targets, including enzymes and receptors. The specific mechanism of action for 5-fluoro-N-(2-methoxyethyl)-2-(1H-pyrrol-1-yl)benzamide remains under investigation, but it likely involves modulation of cellular signaling pathways.
Potential Mechanisms:
- Enzyme Inhibition : Compounds in this class may inhibit specific enzymes, leading to altered metabolic pathways.
- Receptor Binding : The compound may bind to receptors involved in critical biological processes, influencing cell signaling and function.
Case Studies
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit significant anticancer properties by interacting with B-cell lymphoma 2 (BCL-2) proteins, which are crucial for regulating apoptosis in cancer cells. This interaction could enhance apoptosis in malignant cells, making it a candidate for further investigation as an anticancer agent .
- Cell Proliferation Inhibition : A related study evaluated the growth inhibitory activity of similar compounds against L1210 mouse leukemia cells. The results demonstrated potent inhibition of cell proliferation with IC(50) values in the nanomolar range. This suggests that the compound may be effective in targeting cancerous cell lines .
- Metabolic Stability : Research on related fluorinated compounds indicates that the incorporation of fluorine can enhance metabolic stability and bioavailability, which are critical factors for therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
